5-(Phenylthiomethyl)-2'-deoxyuridine

Description

Chemical Structure and Properties

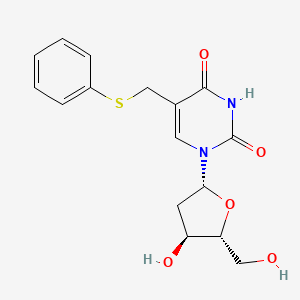

This compound represents a sophisticated modification of the natural nucleoside 2'-deoxyuridine, characterized by the incorporation of a phenylthiomethyl substituent at the 5-position of the uracil base. This structural modification fundamentally alters the photochemical properties of the nucleoside while maintaining compatibility with standard deoxyribonucleic acid synthesis methodologies. The compound's molecular architecture consists of a 2'-deoxyribose sugar moiety linked to a modified uracil base through the standard N1-glycosidic bond, with the distinguishing phenylthiomethyl group extending from the C5 position of the pyrimidine ring.

The phenylthiomethyl modification introduces a sulfur-containing aromatic substituent that significantly enhances the molecule's photolability compared to unmodified deoxyuridine derivatives. This structural feature creates a photochemically labile carbon-sulfur bond that undergoes homolytic cleavage upon ultraviolet irradiation, generating the corresponding carbon-centered radical species. The presence of the phenyl ring provides additional conjugation and affects the electronic properties of the molecule, influencing both its incorporation into deoxyribonucleic acid strands and its subsequent photochemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₅S | |

| Molecular Weight | 350.4 g/mol | |

| International Union of Pure and Applied Chemistry Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylsulfanylmethyl)pyrimidine-2,4-dione | |

| International Chemical Identifier Key | IGQARGCFQWMQAY-BFHYXJOUSA-N | |

| Simplified Molecular Input Line Entry System | C1C@@HO |

The stereochemistry of this compound follows the natural beta-deoxyribonucleoside configuration, with the (2R,4S,5R) configuration of the sugar moiety ensuring proper base pairing and incorporation into deoxyribonucleic acid structures. The phenylthiomethyl substituent adopts a conformation that minimizes steric interference with normal base pairing while maintaining accessibility for photochemical activation. Nuclear magnetic resonance spectroscopy and mass spectrometric analyses have confirmed the structural integrity of the compound and its ability to maintain stable glycosidic bonds under physiological conditions prior to photolysis.

Historical Context in Nucleoside Modification Research

The development of this compound emerged from the broader field of nucleoside modification research, which has sought to create synthetic analogs with enhanced biological or chemical properties for research and therapeutic applications. The historical foundation for this compound can be traced to early investigations of 5-substituted pyrimidine nucleosides, particularly the discovery that modifications at the 5-position of uracil and thymine could significantly alter biological activity while maintaining base pairing specificity. Early research demonstrated that 5-hydroxymethyl-2'-deoxyuridine, a natural constituent found in certain Bacillus subtilis phages, exhibited cytostatic properties against mammalian cells, establishing the precedent for biologically active 5-substituted deoxyuridine derivatives.

The evolution toward photolabile nucleoside derivatives represented a significant advancement in the field, driven by the need for controllable chemical tools that could generate reactive species at specific times and locations within deoxyribonucleic acid structures. Previous work with photocleavable protecting groups in nucleoside chemistry had established the feasibility of incorporating light-sensitive functionalities into nucleotide structures without compromising their ability to participate in enzymatic synthesis reactions. The development of 6-nitroveratryloxycarbonyl and 2,2'-bis(2-nitrophenyl)ethoxycarbonyl protecting groups demonstrated that photochemical activation could be achieved under mild conditions compatible with oligonucleotide integrity.

The specific choice of the phenylthiomethyl modification for creating a photolabile deoxyuridine derivative reflected advances in understanding the photochemistry of organosulfur compounds and their application in synthetic organic chemistry. Research had established that carbon-sulfur bonds in benzylic positions could undergo efficient homolytic cleavage upon ultraviolet irradiation, generating carbon-centered radicals with high quantum yields. The incorporation of this photochemical motif into a nucleoside structure represented a convergence of nucleic acid chemistry and photochemical methodology, creating a tool specifically designed for studying radical-mediated deoxyribonucleic acid damage mechanisms.

Significance as a Photolabile Nucleoside Precursor

This compound has established itself as a uniquely valuable photolabile nucleoside precursor due to its ability to generate the 5-(2'-deoxyuridilyl)methyl radical with high efficiency and specificity upon ultraviolet irradiation. This photochemical transformation represents a controlled method for introducing carbon-centered radicals directly into deoxyribonucleic acid structures, enabling researchers to study radical-mediated damage processes under precisely defined conditions. The compound's significance extends beyond its photochemical properties to encompass its compatibility with standard deoxyribonucleic acid synthesis methodologies, allowing for site-specific incorporation into oligonucleotide sequences of predetermined length and composition.

The photogeneration of the 5-(2'-deoxyuridilyl)methyl radical provides a unique experimental system for investigating the reactivity and selectivity of nucleoside-derived carbon radicals within the context of deoxyribonucleic acid structures. Unlike other radical generation systems that may produce multiple reactive species or require harsh conditions, the photolysis of this compound provides a clean source of a single radical species that can be generated on demand through controlled ultraviolet exposure. This precision has made the compound particularly valuable for mechanistic studies of deoxyribonucleic acid damage and repair processes, as researchers can introduce radical species at specific sites within oligonucleotide sequences and monitor the resulting chemical transformations.

The incorporation of this compound into deoxyribonucleic acid oligomers has been successfully achieved using automated phosphoramidite synthesis chemistry, demonstrating that the modified nucleoside maintains sufficient stability and reactivity to participate in standard coupling reactions. The corresponding phosphoramidite derivative exhibits coupling efficiencies comparable to natural nucleosides, enabling the synthesis of oligonucleotides containing the photolabile modification at predetermined positions. This synthetic accessibility has facilitated extensive studies of the compound's photochemical behavior in various deoxyribonucleic acid contexts, including single-stranded and double-stranded structures.

Table 2: Photochemical Properties and Applications of this compound

The photochemical behavior of this compound under both anaerobic and aerobic conditions has revealed important insights into the reactivity of the generated radical species and their potential for inducing specific types of deoxyribonucleic acid damage. Under anaerobic conditions, the primary photoproducts result from intramolecular radical reactions and radical-radical coupling processes, while aerobic photolysis leads to oxygen-mediated radical transformations that can produce different classes of damage products. These studies have demonstrated that the compound can serve as a versatile tool for generating various types of deoxyribonucleic acid lesions depending on the experimental conditions employed, making it valuable for studies of both oxidative and non-oxidative damage mechanisms.

Properties

Molecular Formula |

C16H18N2O5S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylsulfanylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H18N2O5S/c19-8-13-12(20)6-14(23-13)18-7-10(15(21)17-16(18)22)9-24-11-4-2-1-3-5-11/h1-5,7,12-14,19-20H,6,8-9H2,(H,17,21,22)/t12-,13+,14+/m0/s1 |

InChI Key |

IGQARGCFQWMQAY-BFHYXJOUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CSC3=CC=CC=C3)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CSC3=CC=CC=C3)CO)O |

Synonyms |

5-(phenylthiomethyl)-2'-deoxyuridine |

Origin of Product |

United States |

Scientific Research Applications

Photoreactive Properties and DNA Damage Studies

5-(Phenylthiomethyl)-2'-deoxyuridine is known for its ability to generate single and multiple lesions within DNA fragments upon exposure to ultraviolet (UV) light. This property is exploited in several studies to understand the mechanisms of DNA damage:

- Generation of Radicals : Upon UV irradiation, this compound undergoes photolytic cleavage, generating a methyl radical that can cross-link with adjacent guanine residues in DNA. This process facilitates the study of mutagenesis and the biological effects of specific DNA lesions .

- Mutagenesis Studies : Research has demonstrated that oligodeoxynucleotides containing this compound can induce targeted mutations, such as G → T transversions, which are critical for understanding the mutagenic potential of DNA damage . The efficiency of these lesions can be quantitatively assessed, providing insights into the biological implications of DNA damage.

Synthesis and Incorporation into Oligonucleotides

The incorporation of this compound into DNA oligomers is achieved through automated phosphoramidite chemistry. This allows researchers to create modified oligonucleotides that can be used in various applications:

- Analytical Techniques : The resulting oligonucleotides can be analyzed using techniques such as NMR and mass spectrometry to characterize the photoproducts generated upon UV exposure . This characterization is essential for understanding the structural changes and potential functional consequences of DNA modifications.

- Applications in Gene Editing : The ability to generate specific lesions within DNA makes this compound a potential candidate for applications in gene editing and synthetic biology, where precise modifications are required .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound in research:

- Study on Tandem Lesions : A study demonstrated that when incorporated into a trinucleotide sequence, this compound could generate tandem lesions upon exposure to reactive oxygen species. This research provided insights into how oxidative stress can lead to complex DNA damage, which is relevant for cancer research .

- Photochemical Reactions : Research has shown that the photochemical reactions involving this compound are influenced by the surrounding DNA structure, affecting the type and frequency of generated lesions. This finding emphasizes the importance of structural context in DNA damage studies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| DNA Damage Studies | Used to generate specific base lesions for mutagenesis studies. |

| Oligonucleotide Synthesis | Incorporated into DNA strands via automated synthesis techniques for analytical purposes. |

| Gene Editing Research | Potential use in creating targeted modifications within genomic sequences. |

| Reactive Oxygen Species Studies | Investigates how oxidative stress leads to complex DNA damage through photochemical reactions. |

Chemical Reactions Analysis

Key Reaction Pathway

-

UV Irradiation : PhSmdU undergoes homolytic cleavage of the C–S bond under UV light, releasing the phenylthiyl radical (PhS·) and forming the 5-(2'-deoxyuridinyl)methyl radical (1) .

-

Radical Reactivity : Radical 1 reacts with molecular oxygen (O₂) or undergoes hydrogen abstraction, leading to distinct products under aerobic vs. anaerobic conditions .

Anaerobic vs. Aerobic Reactions

Cross-Linking and Lesion Formation

PhSmdU generates intrastrand guanine-thymine cross-links under anaerobic conditions, as confirmed by NMR and mass spectrometry . These lesions are mutagenic, inducing G→T transversions at frequencies of ~11% for T[5-Me,8]G cross-links and ~3% for G[8,5-Me]T cross-links . The ortho positions of the phenyl ring are preferred for cross-linking due to steric hindrance at the para position .

Biological Implications

-

Mutagenesis : Cross-linked lesions disrupt DNA replication, leading to targeted mutations. T[5-Me,8]G lesions are ~4-fold more mutagenic than G[8,5-Me]T lesions .

-

DNA Damage Studies : PhSmdU is used to model oxidative DNA damage induced by reactive oxygen species (ROS) and ionizing radiation .

HPLC Yields (Anaerobic Reaction)

| Product | Yield |

|---|---|

| Thymidine (TpT) | Major |

| Unknown product X | Major |

| HmdU | Minor |

Mass Spectrometry Data

-

Cross-linked products (e.g., X’1, X’2) exhibit a mass of [T+PhSmdU-2H] , indicating addition of the thymine methyl group to the phenyl ring .

Comparison with Other Thymidine Analogues

Preparation Methods

Core Synthetic Strategy

The synthesis of this compound (compound 8 ) involves functionalization at the C5 position of 2'-deoxyuridine. The key steps include:

-

Activation of the C5 position : Introduction of a reactive group to enable substitution.

-

Nucleophilic displacement : Reaction with phenylthiol to form the thiomethyl bridge.

-

Protection and deprotection : Strategic use of protecting groups to ensure regioselectivity during oligonucleotide incorporation.

The reaction proceeds via a radical-generating pathway under photolytic conditions, making it a photolabile precursor for DNA damage studies.

Phosphoramidite Chemistry for Oligonucleotide Incorporation

To integrate this compound into DNA strands, automated solid-phase synthesis using phosphoramidite chemistry is employed:

-

Phosphoramidite derivative preparation : The thionucleoside is converted into a phosphoramidite building block, enabling coupling during DNA synthesis.

-

Solid-phase synthesis : Sequential addition to growing oligonucleotide chains on controlled pore glass (CPG) supports.

This method ensures high fidelity and scalability, with the modified nucleoside incorporated site-specifically into oligonucleotides.

Structural and Analytical Characterization

Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₈N₂O₅S |

| Molecular weight | 350.39 g/mol |

| SMILES | OC[C@H]1OC@HN2C=C(C(SCC3=CC=CC=C3)=O)NC2=O |

Spectroscopic Validation

-

NMR spectroscopy : Confirmed the presence of the phenylthiomethyl group at C5, with characteristic shifts for aromatic protons (δ 7.2–7.4 ppm) and thiomethyl carbon (δ 35–40 ppm).

-

Mass spectrometry : High-resolution ESI-MS validated the molecular ion peak at m/z 351.1 [M+H]⁺.

Photolytic Cleavage and Lesion Formation

UV-Induced Radical Generation

Upon UV irradiation (254–365 nm), this compound undergoes homolytic cleavage of the C–S bond, generating the 5-(2'-deoxyuridilyl)methyl radical (compound 2 ). This radical reacts with molecular oxygen to form stable lesions, including:

-

5-Hydroperoxymethyl-2'-deoxyuridine

-

5-Formyl-2'-deoxyuridine

Lesion Characterization

| Lesion | Detection Method | Key Findings |

|---|---|---|

| 5-Hydroperoxymethyl | HPLC, NMR | Instability under reducing conditions |

| 5-Formyl | Mass spectrometry | Confirmed via aldehyde-specific derivatization |

Comparative Analysis with Related Compounds

Contrast with 5-Ethynyl-2'-Deoxyuridine (EdU)

While this compound is designed for radical generation, EdU serves as a thymidine analog for DNA labeling via click chemistry. Key differences include:

| Feature | This compound | EdU |

|---|---|---|

| Primary use | DNA lesion studies | Cell proliferation assays |

| Functional group | Phenylthiomethyl | Ethynyl |

| Detection method | UV photolysis | Click chemistry |

Applications in DNA Damage Research

Mechanistic Insights

Q & A

Q. Advanced

- Anaerobic Conditions : Predominantly yield intrastrand cross-links (e.g., G-T or G-U) via radical addition to adjacent purines. For example, the 5-(2'-deoxyuridilyl)methyl radical reacts with guanine at the N7 or C8 positions, forming covalent bonds .

- Aerobic Conditions : Oxygen quenches the methyl radical, leading to oxidative lesions (e.g., 8-oxo-dG) or strand breaks instead of cross-links .

Controlled studies using γ-irradiated DNA or Fenton reagents can differentiate between radical- and oxidation-driven damage pathways .

What are the primary applications of this compound in DNA damage and repair studies?

Basic

This compound is primarily used to:

- Mimic endogenous radical-induced DNA damage (e.g., from oxidative stress or ionizing radiation) .

- Investigate repair mechanisms for cross-links, which are highly cytotoxic and mutagenic. Nucleotide excision repair (NER) and homologous recombination (HR) pathways are commonly assessed .

- Study polymerase bypass efficiency using lesion-containing templates in replication assays .

How can researchers resolve contradictions in lesion formation efficiency when using this compound under varying experimental parameters?

Advanced

Key strategies include:

- Standardized Photolysis Protocols : Calibrate UV wavelength (e.g., 254 nm vs. 302 nm) and dose to control radical generation rates .

- Quantitative MS/MS : Compare lesion yields across conditions using isotopically labeled internal standards (e.g., ¹⁵N/¹³C-labeled DNA) .

- Kinetic Modeling : Track radical lifetimes and reaction pathways using electron paramagnetic resonance (EPR) or computational simulations .

What in vitro and in vivo models are suitable for assessing the biological impact of DNA cross-links induced by this compound?

Q. Advanced

- In Vitro :

- In Vivo :

How does the methylation inhibition activity of this compound derivatives compare to other nucleoside analogs?

Advanced

Unlike 5-azacytidine (a DNMT1 inhibitor), this compound does not directly inhibit DNA methyltransferases. Instead, its photolysis-generated radicals induce cross-links that indirectly disrupt methylation by blocking enzyme access. Comparative studies using bisulfite sequencing or MeDIP-seq can quantify methylation changes in cross-link-rich regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.